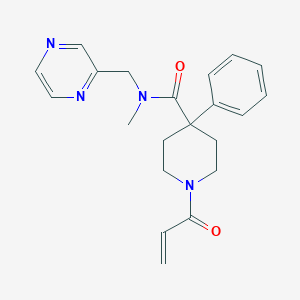

N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound of interest, involves a C-C coupling methodology using Pd(0) and various aryl boronic pinacol ester/acids . This method has proven to be effective for creating a series of compounds with varying substituents, which are then tested for their biological activities. Although the specific synthesis of "N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide" is not detailed, the general approach suggests a potential pathway for its synthesis by modifying the aryl components and coupling conditions accordingly.

Molecular Structure Analysis

The molecular structure of related N-(benzo[d]thiazol-2-yl)acetamide compounds has been studied through crystallography, revealing the importance of hydrogen bonding in the assembly of these molecules . The nature of the hydrogen-bonded assemblies is influenced by the substituents on the benzothiazole moiety. For instance, water can act as a bridge, forming three hydrogen bonds with different parts of the molecule. This insight into the hydrogen bonding patterns could be extrapolated to the compound , suggesting that its molecular structure may also feature significant hydrogen bonding interactions, potentially affecting its physical properties and reactivity.

Chemical Reactions Analysis

The related compounds synthesized in the studies have been evaluated for their biological activities, which include antioxidant, haemolytic, antibacterial, and urease inhibition activities . The most significant activity observed was urease inhibition, where the compounds outperformed the standard used in the assays. Molecular docking studies indicated that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, primarily through hydrogen bonding . This suggests that "N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide" may also exhibit similar reactivity patterns, particularly in the context of enzyme inhibition, due to its structural similarities.

Physical and Chemical Properties Analysis

The physical properties of a closely related compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, were characterized using various techniques including IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction . The crystal structure analysis revealed that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar . While the specific physical and chemical properties of "N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide" are not provided, the methodologies used in these studies could be applied to determine its properties. The compound's difluorobenzyl and dimethoxybenzyl groups may influence its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Scientific Research Applications

Biological Effects and Toxicology

The toxicology and biological effects of acetamide derivatives, including their commercial importance and biological consequences, have been reviewed, providing insights into the varied responses to these chemicals. Kennedy (2001) discussed the significance of such compounds, highlighting their continued commercial relevance and the growing body of information regarding their biological impacts (Kennedy, 2001).

Environmental Concerns and Fate

Parabens, chemically related to acetamides, serve as preservatives in various products, raising concerns about their environmental fate and effects, including potential weak endocrine disruption. The review by Haman et al. (2015) on the occurrence, fate, and behavior of parabens in aquatic environments underlines the environmental persistence and ubiquity of such compounds, reflecting ongoing introductions into ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Opioids and Analogs

The chemistry and pharmacology of non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides, have been detailed by Sharma et al. (2018). This review covers the emergence of these substances as drugs of abuse, underscoring the need for monitoring and research on such compounds due to their significant impact on drug markets and potential health risks (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Redox Mediators in Pollution Treatment

The application of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant pollutants has been reviewed by Husain and Husain (2007). This approach demonstrates the potential of using enzyme-redox mediator systems for the treatment of aromatic compounds in industrial effluents, offering insights into future environmental remediation strategies (Husain & Husain, 2007).

properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O3S2/c1-27-15-6-13(7-16(9-15)28-2)11-29-21-25-14(12-30-21)8-20(26)24-10-17-18(22)4-3-5-19(17)23/h3-7,9,12H,8,10-11H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZSPPDIBKAECC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

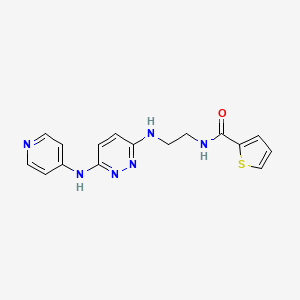

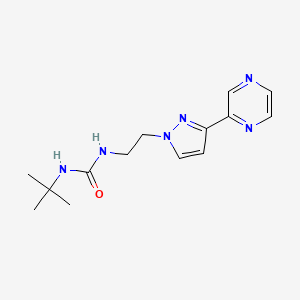

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)

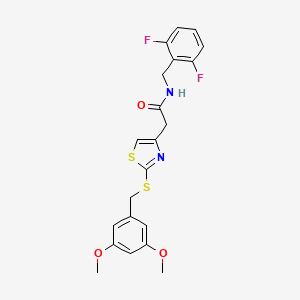

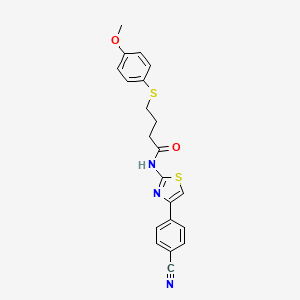

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2511988.png)

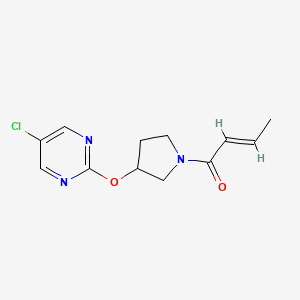

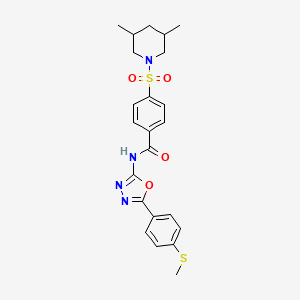

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)

![Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2511991.png)